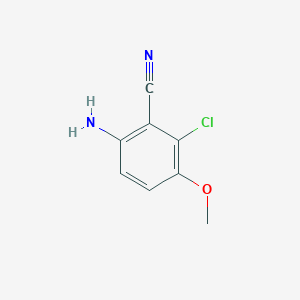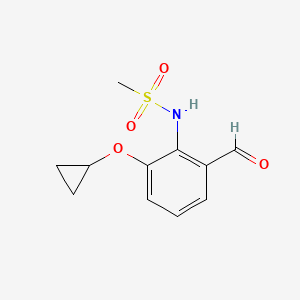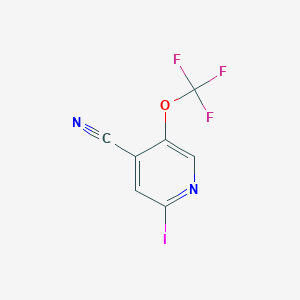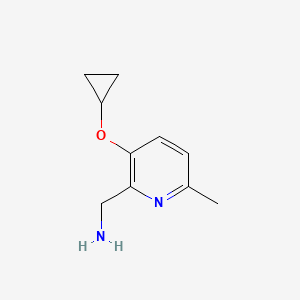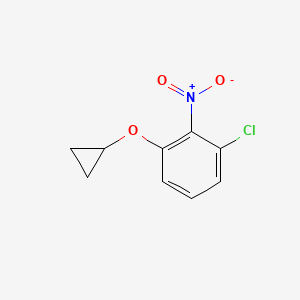
1-Chloro-3-cyclopropoxy-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-cyclopropoxy-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chlorine atom, a cyclopropoxy group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-chloro-3-cyclopropoxy-2-nitrobenzene can be achieved through several synthetic routes. One common method involves the nitration of 1-chloro-3-cyclopropoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with cyclopropanol in the presence of a base such as potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-3-cyclopropoxy-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, using oxidizing agents like potassium permanganate. Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium carbonate, and potassium permanganate. Major products formed from these reactions include 1-amino-3-cyclopropoxy-2-nitrobenzene and 1-chloro-3-cyclopropoxy-2-aminobenzene.
Scientific Research Applications
1-Chloro-3-cyclopropoxy-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-3-cyclopropoxy-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-Chloro-3-cyclopropoxy-2-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-2-nitrobenzene: Similar in structure but lacks the cyclopropoxy group.
1-Chloro-3-nitrobenzene: Similar but without the cyclopropoxy group.
1-Chloro-4-nitrobenzene: Similar but with the nitro group in a different position. The uniqueness of this compound lies in the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
1-chloro-3-cyclopropyloxy-2-nitrobenzene |
InChI |
InChI=1S/C9H8ClNO3/c10-7-2-1-3-8(9(7)11(12)13)14-6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
OPVPYJGHBXBXPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



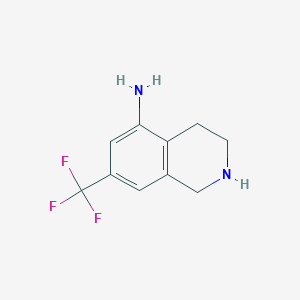
![2-[4-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,10R,16S,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14806014.png)
![3-chloro-N'-[(2-chlorophenyl)carbonyl]-6-methoxy-1-benzothiophene-2-carbohydrazide](/img/structure/B14806022.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B14806025.png)
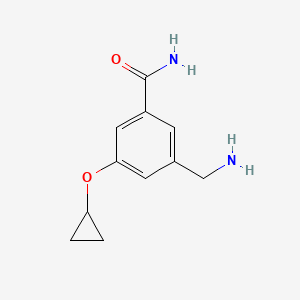
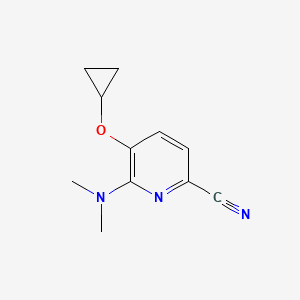
![5-Benzyl-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B14806038.png)
